molecular formula C21H25ClN2O5S B11168661 1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide

Cat. No.: B11168661
M. Wt: 453.0 g/mol
InChI Key: JUTBZZQIQFRMLC-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxybenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-piperidinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide exhibits various biological activities that make it a candidate for further research:

1. Anticancer Activity

  • Several studies have indicated that compounds containing sulfonamide groups can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in colon and breast cancer cells, suggesting potential as anticancer agents .

2. Antimicrobial Properties

  • Research has demonstrated that piperidine derivatives possess significant antimicrobial activity. The incorporation of the sulfonamide moiety enhances this effect, making it a promising candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

  • The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are particularly relevant in treating neurodegenerative diseases like Alzheimer's and urinary tract infections, respectively .

Case Study 1: Anticancer Mechanism

A study conducted on a series of piperidine derivatives revealed that the compound's mechanism of action involved the induction of apoptosis in cancer cells. Increased caspase activity was observed in treated samples, indicating the compound's potential as an effective anticancer agent .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of piperidine derivatives showed that those with sulfonamide groups exhibited enhanced antimicrobial activity compared to their non-sulfonamide counterparts. This suggests that this compound could be developed into a novel antimicrobial agent .

Case Study 3: Safety Profile

Toxicity studies on animal models indicated that the compound did not exhibit acute toxicity up to doses of 2000 mg/kg. This favorable safety profile supports its potential for further therapeutic development .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring and benzyl moiety can interact with hydrophobic pockets in receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide
  • 1-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide is unique due to the presence of the 3,4-dimethoxybenzyl group, which can enhance its interaction with specific molecular targets and improve its solubility and stability compared to similar compounds.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Biological Activity

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide, commonly referred to by its CAS number 1144458-52-5, is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C21H25ClN2O5S
  • Molecular Weight : 453.0 g/mol
  • CAS Number : 1144458-52-5

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in multiple therapeutic areas:

Antibacterial Activity

Research indicates that compounds with the sulfonamide group exhibit significant antibacterial properties. The synthesized derivatives of the compound demonstrated moderate to strong activity against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Pseudomonas aeruginosaWeak to Moderate
Staphylococcus aureusWeak to Moderate

In particular, studies have shown that derivatives of this compound can inhibit bacterial growth effectively, making them potential candidates for developing new antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it exhibits strong inhibitory activity against:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission, and inhibitors are often explored for treating neurodegenerative diseases.
  • Urease : Significant inhibition was observed with IC50 values indicating high potency. For instance, certain derivatives reported IC50 values as low as 0.63±0.001μM0.63\pm 0.001\,\mu M, which is considerably lower than the reference standard thiourea (IC50 = 21.25±0.15μM21.25\pm 0.15\,\mu M).

These findings suggest that the compound could be beneficial in treating conditions related to enzyme dysfunctions such as Alzheimer's disease and urease-related infections .

The biological activity of this compound can be attributed to its structural features which allow it to interact with biological targets effectively. Molecular docking studies have provided insights into how these compounds bind with amino acids in target proteins, enhancing their pharmacological effectiveness .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study synthesized various piperidine derivatives and tested their antibacterial properties against multiple strains. The results indicated that compounds containing the sulfonamide moiety exhibited superior antibacterial activity compared to traditional antibiotics .
  • Enzyme Inhibition Research : A detailed investigation into enzyme inhibition revealed that specific derivatives not only inhibited AChE but also showed promise as urease inhibitors. This dual action reinforces their potential in treating both neurological and gastrointestinal conditions .

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-19-8-3-15(13-20(19)29-2)14-23-21(25)16-9-11-24(12-10-16)30(26,27)18-6-4-17(22)5-7-18/h3-8,13,16H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

JUTBZZQIQFRMLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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